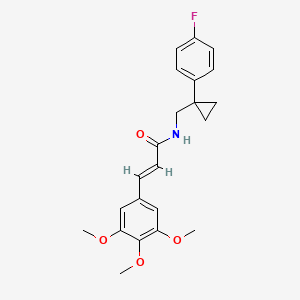
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H24FNO4 and its molecular weight is 385.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a cyclopropyl group and a fluorophenyl moiety, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate the activity of specific enzymes or receptors, potentially leading to therapeutic effects such as:
- Inhibition of Enzyme Activity : The compound may interfere with the function of enzymes involved in critical metabolic pathways.
- Alteration of Signal Transduction Pathways : It could affect cellular signaling mechanisms, influencing processes like cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell growth by inducing apoptosis and blocking cell cycle progression in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 | 15.2 | Apoptosis induction |
| Compound B | COLO-205 | 10.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds provide insight into their effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have highlighted the efficacy of this compound in inhibiting the growth of various cancer cell lines. For example, a study demonstrated that treatment with this compound resulted in a significant decrease in viability in the HT-29 colon cancer cell line.
- Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound can effectively bind to active sites of target proteins involved in cancer progression and microbial resistance.
- Animal Models : Preliminary animal studies have indicated that administration of the compound leads to reduced tumor size and improved survival rates in models of cancer, further supporting its potential as an anticancer agent.
Safety and Toxicity
While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Toxicity studies are essential to determine any adverse effects associated with its use in therapeutic settings.
Propiedades
IUPAC Name |
(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO4/c1-26-18-12-15(13-19(27-2)21(18)28-3)4-9-20(25)24-14-22(10-11-22)16-5-7-17(23)8-6-16/h4-9,12-13H,10-11,14H2,1-3H3,(H,24,25)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUVLJCQBLPKLQ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













